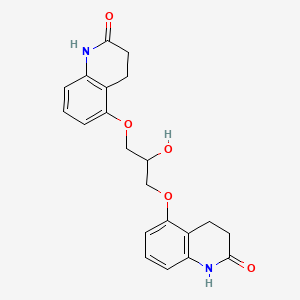

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Fesoterodine is a competitive muscarinic receptor antagonist . After oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of fesoterodine .

The molecular weight of this compound is 735.07 .

Safety and Hazards

Métodos De Preparación

The preparation of Fesoterodine Related Impurity 8 involves the synthesis of fesoterodine fumarate and the subsequent identification and isolation of impurities formed during the process. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) methods. The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in water and methanol in gradient elution mode .

Análisis De Reacciones Químicas

Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:

Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Aplicaciones Científicas De Investigación

Fesoterodine Related Impurity 8 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. The impurity is analyzed to understand its formation, stability, and potential impact on the drug’s therapeutic properties. Research applications include:

Quality Control: Ensuring the purity of fesoterodine fumarate by identifying and quantifying impurities.

Stability Studies: Investigating the stability of fesoterodine fumarate under various conditions to determine the shelf life and storage requirements.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of fesoterodine and its impurities in the body

Comparación Con Compuestos Similares

Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:

Impurity 1: A degradation product formed under acidic conditions.

Impurity 2: A by-product of the synthetic process.

Impurity 3: An oxidation product formed during stability studies.

Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 8 involves the conversion of 5-hydroxymethyl tolterodine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "5-hydroxymethyl tolterodine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 5-hydroxymethyl tolterodine with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Add methyl iodide to the reaction mixture and stir for several hours to obtain the methylated product.", "Step 3: Reduce the double bond in the product using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: React the alcohol with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer to obtain the desired impurity." ] } | |

Número CAS |

1380491-71-3 |

Fórmula molecular |

C48H66N2O4 |

Peso molecular |

735.07 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)